Glycidyl Stearate-d5
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Overview
Description
Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate. It is a compound belonging to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties. This compound is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants. It can also be used as a crosslinking agent in the manufacture of polymers and resins .
Mechanism of Action
Target of Action
Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate . It belongs to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties
Mode of Action
It is known that the compound contains reactive oxirane or epoxy groups, which are likely to interact with its targets . These interactions may result in changes to the target molecules, potentially altering their function.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs .
Biochemical Analysis
Cellular Effects
It is known that Glycidyl Stearate, the non-deuterated form, is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants
Molecular Mechanism
It is known to contain reactive oxirane or epoxy groups that give the molecule its unique properties . These groups could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Glycidyl Stearate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide group in this compound can be oxidized to form diols or other oxygenated products.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxy acids.
Reduction: Formation of stearyl alcohol and glycidol.
Substitution: Formation of glycidyl derivatives with various functional groups.
Scientific Research Applications
Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a tracer in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and surfactants.
Comparison with Similar Compounds
Glycidyl Stearate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. Similar compounds include:
Glycidyl Stearate: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Glycidyl Palmitate: Another glycidyl ester with a shorter fatty acid chain, used in similar industrial and research applications.
Glycidyl Oleate: A glycidyl ester with an unsaturated fatty acid chain, offering different reactivity and properties.
This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and industrial applications.
Biological Activity
Glycidyl Stearate-d5 is a deuterated derivative of Glycidyl Stearate, characterized by its molecular formula C21H35D5O3 and a molecular weight of approximately 345.57 g/mol. This compound features an epoxide functional group, which contributes to its reactivity and potential applications in various fields, particularly in biological research. The unique properties of this compound, including its isotopic labeling with deuterium, allow for precise tracking in analytical studies, making it valuable in understanding lipid metabolism and its implications in health and disease.
This compound is synthesized through the esterification of stearic acid with glycidol or epichlorohydrin, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification methods employed include distillation or recrystallization to ensure high purity levels. The presence of the epoxide ring makes this compound reactive, allowing it to participate in various chemical reactions, including interactions with biological molecules.
Biological Activity
Reactivity with Biological Molecules:
The epoxide structure of this compound enables it to form covalent bonds with nucleophiles such as amino acids and nucleic acids. This characteristic is significant for studying lipid metabolism and potential roles in cancer research. For instance, glycidol, a hydrolysate derived from glycidyl esters, has been recognized for its neurotoxic and mutagenic properties, raising concerns about the safety of glycidyl esters in food products .
Toxicological Assessments
Recent studies have highlighted the toxicological implications of glycidyl esters, including this compound. Glycidol is classified as a genotoxic carcinogen by the International Agency for Research on Cancer (IARC), indicating that it may pose health risks due to its ability to react with DNA and form adducts . Furthermore, the margin of exposure (MoE) assessments suggest that consumer intake should be minimized as much as possible .
Case Studies
-
Food Safety Assessment:
A study assessed the levels of glycidol in edible oils and fats, revealing that glycidyl esters like this compound can interconvert with potentially harmful compounds during food processing . The findings indicated that monitoring these compounds is crucial for ensuring food safety. -
Analytical Method Development:
Researchers developed a UPLC-ELSD method for determining glycidyl ester concentrations in edible oils. This method demonstrated high accuracy and precision, facilitating the analysis of complex mixtures containing this compound .
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H35D5O3 |
Molecular Weight | 345.57 g/mol |
Purity | >99% |
Density | 0.9 ± 0.1 g/cm³ |
Reactivity | Biological Implication |
---|---|
Forms covalent bonds | Potential mutagenicity |
Interacts with nucleophiles | Implications in lipid metabolism |
Properties
CAS No. |
1346598-19-3 |
---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
345.579 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |
Origin of Product |
United States |
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